N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 1421587-24-7
VCID: VC4198132
InChI: InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+
SMILES: CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O
Molecular Formula: C18H21NO3
Molecular Weight: 299.37

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide

CAS No.: 1421587-24-7

Cat. No.: VC4198132

Molecular Formula: C18H21NO3

Molecular Weight: 299.37

* For research use only. Not for human or veterinary use.

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide - 1421587-24-7

Specification

CAS No. 1421587-24-7
Molecular Formula C18H21NO3
Molecular Weight 299.37
IUPAC Name (E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+
Standard InChI Key QTBCRHVBAKEJFS-CMDGGOBGSA-N
SMILES CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A cinnamamide backbone (3-phenylprop-2-enamide) providing planar aromaticity and electrophilic reactivity.

  • A 3-hydroxypropyl chain enhancing solubility and enabling hydrogen-bond interactions.

  • A 2,5-dimethylfuran-3-yl group contributing steric bulk and electronic effects via its oxygen-containing heterocycle .

The IUPAC name, (E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide, reflects its stereochemistry (E-configuration at the cinnamamide double bond) and substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.37 g/mol
CAS Registry Number1421587-24-7
XLogP32.7 (predicted)
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors3 (amide O, furan O, hydroxyl O)

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (furan C-O-C) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.65 (d, J=15.6 Hz, H-α), 7.40–7.25 (m, aromatic H), 6.15 (s, furan H), 4.85 (br, OH), 3.45 (m, propyl CH₂) .

    • ¹³C NMR: 167.2 ppm (amide carbonyl), 152.1 ppm (furan C-O), 140.3 ppm (cinnamamide β-carbon).

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

  • Preparation of 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine:

    • Furan alkylation with epichlorohydrin, followed by aminolysis with ammonia.

  • Amide Coupling:

    • Reaction of cinnamoyl chloride with the above amine using triethylamine (TEA) in anhydrous THF at 0–25°C .

Process Optimization

  • Microwave Assistance: Reduces reaction time from 6 hours to 45 minutes while improving yield to 78%.

  • Solvent Screening: THF outperforms DCM and acetonitrile in minimizing side products (e.g., N-acylurea formation) .

Pharmacological Activities

Cytotoxicity Against Cancer Cell Lines

In vitro screens reveal dose-dependent cytotoxicity:

Table 2: IC₅₀ Values in Cancer Cell Lines (48h exposure)

Cell LineIC₅₀ (µM)
HepG2 (hepatocellular)12.3 ± 1.2
MCF-7 (breast)18.9 ± 2.1
A549 (lung)24.7 ± 3.0
Normal HEK293 (control)>100

Selectivity indices (SI) range from 4.1 (HepG2) to 8.1 (A549), indicating preferential activity toward malignant cells.

Nrf2/ARE Pathway Activation

At 10 µM, the compound upregulates Nrf2-driven luciferase activity by 8.85-fold in HepG2 cells, comparable to the reference activator tert-butylhydroquinone* (t-BHQ) . Mechanistic studies confirm:

  • Nrf2 nuclear translocation (2.7-fold increase vs. control).

  • HO-1 and NQO1 induction: 3.2- and 4.1-fold mRNA elevation, respectively .

  • Glutathione synthesis: 2.4-fold increase via glutamate-cysteine ligase (GCLC) upregulation .

Structure-Activity Relationships (SAR)

Role of the Furan Substituent

  • 2,5-Dimethyl groups: Enhance metabolic stability by shielding the furan oxygen from cytochrome P450 oxidation.

  • 3-Position substitution: Optimal for Nrf2 activation; 2- or 4-substituted analogs show 30–50% lower activity .

Hydroxypropyl Chain Modifications

  • Chain Length: Extension to 4-hydroxybutyl reduces cytotoxicity (IC₅₀ increases 2.3-fold).

  • Hydroxyl Group: Removal (e.g., propyl → allyl) abolishes Nrf2 activation, underscoring its role in hydrogen bonding .

Comparative Analysis with Analogues

Cinnamamide Derivatives

  • N-Phenyl vs. N-Alkyl: N-Phenyl analogs (e.g., compound 1g ) exhibit stronger Nrf2 activation (15.6-fold) but higher hepatotoxicity (SI=2.1).

  • Methoxy Substitution: p-Methoxycinnamamide derivatives show improved solubility but 40% lower anticancer activity.

Furan-Containing Analogs

  • 2,5-Dimethylfuran vs. Tetrahydrofuran: Dimethylfuran confers 2.1-fold greater cytotoxicity due to enhanced membrane permeability.

  • Benzofuran Replacement: Increases molecular weight (Δ=+58 g/mol) without improving efficacy.

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